1-Acetyl-4-methylpiperazine

Overview

Description

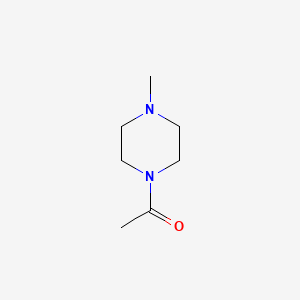

1-Acetyl-4-methylpiperazine is a substituted piperazine derivative characterized by an acetyl group at the N1 position and a methyl group at the N4 position of the piperazine ring. This structural modification significantly influences its physicochemical and biological properties. The compound is synthesized via acetylation and alkylation reactions, as exemplified by protocols involving NaBH$_3$CN and methylating agents under controlled conditions . Its dual substitution pattern confers unique features, such as reduced basicity and enhanced metabolic stability, making it valuable in medicinal chemistry and drug design .

Mechanism of Action

Target of Action

Piperazine derivatives have been known to interact with various targets, including histaminergic receptors and pro-inflammatory mediators .

Mode of Action

It’s worth noting that piperazine derivatives have been reported to exhibit anti-inflammatory effects . They are believed to reduce the production and release of pro-inflammatory mediators, such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . This leads to the alleviation of inflammation symptoms including pain, heat, redness, and swelling .

Biochemical Pathways

Piperazine derivatives are known to influence the inflammatory process, which involves a complex network of biochemical pathways . These compounds may modulate the activity of enzymes like myeloperoxidase and alter the levels of pro-inflammatory cytokines like IL-1β and TNF-α .

Pharmacokinetics

It’s worth noting that the physicochemical properties of a compound, including its solubility and lipophilicity, can significantly impact its pharmacokinetics . For instance, the compound’s calculated lipophilicity (Log Po/w) is 1.87, suggesting it may have good membrane permeability . .

Result of Action

Piperazine derivatives have been reported to exhibit anti-nociceptive and anti-inflammatory effects . They may reduce pain and inflammation by modulating the activity of various enzymes and altering the levels of pro-inflammatory cytokines .

Biological Activity

1-Acetyl-4-methylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is a piperazine derivative characterized by an acetyl group at the first position and a methyl group at the fourth position of the piperazine ring. Its chemical structure can be represented as follows:

The compound exhibits a pKa value of approximately 7.06, indicating it is predominantly in its neutral form (73.4%) at physiological pH (7.5) . This neutrality may influence its solubility and bioavailability, making it an attractive candidate for drug development.

Biological Activities

This compound has been studied for various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anti-tumor properties, particularly in kidney cancers. It has been associated with pathways that inhibit tumor growth and proliferation .

- Nicotinic Agonism : Research indicates that this compound acts as a nicotinic acetylcholine receptor (nAChR) agonist. It modulates dopamine release in the striatum, which is significant for understanding its potential effects on neurodegenerative diseases and addiction .

- Antifilarial Properties : In studies involving filarial infections, derivatives of this compound have shown promising macrofilaricidal and microfilaricidal activity against Brugia malayi, suggesting potential use in treating lymphatic filariasis .

The mechanisms underlying the biological activities of this compound include:

- Nicotinic Receptor Modulation : The compound's interaction with nAChRs leads to increased intracellular calcium levels and enhanced dopamine release, which may contribute to its neuropharmacological effects .

- Inhibition of Enzymatic Activity : Some studies have indicated that piperazine derivatives can inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter metabolism. This inhibition could enhance neurotransmitter availability, thereby improving cognitive function and mood .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Neuropharmacological Effects : In a study examining the effects on visually evoked activity in neurons, this compound was found to depress neuronal activity, suggesting potential applications in conditions characterized by hyperactivity .

- Antifilarial Efficacy : A study evaluated the efficacy of a compound derived from this compound against Brugia malayi. At a dosage of 300 mg/kg over five days, it demonstrated significant adulticidal (53.6%) and microfilaricidal (46.0%) effects, along with sterilization of female worms .

Data Summary

The following table summarizes key findings related to the biological activities and effects of this compound:

Scientific Research Applications

Biological Applications

1-Ac-4-MP acts as an nAChR agonist, mimicking acetylcholine's effects by binding to and activating these receptors. This activity influences neurotransmission within the central and peripheral nervous systems, making it relevant in neuropharmacological studies.

Key Biological Activities:

- Cognitive Function : Research indicates that 1-Ac-4-MP can modulate synaptic transmission, suggesting potential implications in enhancing cognitive functions .

- Neuromodulation : The compound's interaction with nAChRs can influence various neurotransmitter systems, which may contribute to its effects on mood and behavior.

Research Applications

1-Ac-4-MP has been utilized in several significant research contexts:

Neuropharmacology

Studies have demonstrated that 1-Ac-4-MP can inhibit binding to specific nAChR subtypes, such as α4β2, providing insights into receptor pharmacology and the development of related therapeutics .

PROTAC Development

The compound serves as a reference point in the design of Proteolysis Targeting Chimeras (PROTACs), where piperazine-containing linkers are studied for their ability to improve metabolic stability and solubility. The introduction of 1-Ac-4-MP in these linkers is believed to enhance the overall efficacy of PROTACs .

Case Study 1: Behavioral Studies

In a study examining the behavioral effects of 1-Ac-4-MP on rats, it was found that the compound significantly inhibited binding to nAChRs, indicating its potential utility in understanding nicotine addiction and withdrawal symptoms .

Case Study 2: Protonation State in PROTACs

Research on the protonation states of piperazine derivatives highlighted that modifying pKa values through acetylation can significantly impact drug design. For instance, the measured pKa value for 1-Ac-4-MP correlates with its increased solubility and bioavailability at physiological pH levels .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Acetyl-4-methylpiperazine, and how can its purity be validated?

- Synthetic Routes : Common methods include nucleophilic substitution (e.g., alkylation of piperazine derivatives) and acetylation reactions. For example, acetylation of 4-methylpiperazine using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) yields the target compound .

- Purity Validation : Techniques like HPLC, GC-MS, and NMR spectroscopy are critical. Proton NMR can confirm the acetyl group's presence (δ ~2.1 ppm for the methyl group in the acetyl moiety), while elemental analysis ensures stoichiometric integrity .

Q. How does the acetyl group influence the physicochemical properties of this compound?

- The acetyl group reduces basicity by withdrawing electron density, lowering the pKa of the remaining secondary amine. For this compound, the measured pKa is ~7.06, compared to ~9.5 for unmodified piperazine. This shift increases the neutral species' abundance (~73% at pH 7.5), critical for passive membrane permeability in drug design .

- Solubility and stability are also modulated; acetylation enhances metabolic stability by preventing N-dealkylation reactions .

Q. What spectroscopic techniques are used to characterize this compound?

- FT-IR : Confirms acetyl C=O stretching (~1650–1700 cm⁻¹).

- NMR : ¹H NMR identifies methyl groups (δ ~2.1 ppm for acetyl-CH₃; δ ~2.3 ppm for piperazine-CH₃). ¹³C NMR resolves carbonyl carbons (~170 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (MW 158.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the protonation state of this compound impact its utility in PROTAC design?

- The single protonatable nitrogen (pKa ~7.06) ensures partial ionization at physiological pH, balancing solubility and membrane permeability. This property is exploited in PROTAC linkers to optimize cellular uptake and target engagement. Neutral species dominate (~73% at pH 7.5), enhancing passive diffusion, while the protonated fraction aids aqueous solubility .

- Experimental Validation : Use potentiometric titration to measure pKa and computational tools (e.g., MarvinSketch) to predict ionization states. Compare with analogs like 1,4-dimethylpiperazine (pKa ~8.06) to assess structure-property relationships .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives like this compound?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays). For example, discrepancies in receptor binding may arise from assay conditions (pH, ionic strength) affecting protonation states .

- Computational Modeling : Apply molecular docking (AutoDock, Schrödinger) to study binding mode variations. Density Functional Theory (DFT) can clarify electronic effects of substituents on bioactivity .

Q. How can this compound be optimized for selective receptor targeting?

- SAR Studies : Systematically modify substituents (e.g., methyl vs. bulkier groups) and evaluate affinity via radioligand binding assays. For instance, replacing the acetyl group with a sulfonamide alters hydrogen-bonding interactions .

- Crystallography : Co-crystallize derivatives with target receptors (e.g., GPCRs) to identify critical binding motifs. Compare with structurally related compounds (e.g., 1-Benzyl-4-methylpiperazine) to infer selectivity drivers .

Q. What experimental designs mitigate synthetic challenges in scaling this compound production?

Comparison with Similar Compounds

Physicochemical Properties

The pKa and protonation state of 1-acetyl-4-methylpiperazine are critical for its solubility and bioavailability. Key comparisons include:

Key Observations :

- Acetylation at N1 reduces basicity compared to unsubstituted piperazine (pKa ~9.8). The electron-withdrawing acetyl group lowers the pKa of this compound to 7.06, resulting in a predominantly neutral species (73.36%) at physiological pH .

- Methylation at N4 further reduces pKa by ~1 unit compared to 1-acetylpiperazine (ΔpKa = 0.84), enhancing the neutral form’s prevalence .

Structural Analogues

1-Acetylpiperazine

- Structural Difference : Lacks the methyl group at N3.

- Impact : Higher pKa (7.9 vs. 7.06) and lower metabolic stability due to susceptibility to N-dealkylation .

1,4-Dimethylpiperazine

- Structural Difference : Methyl groups at both N1 and N4 instead of an acetyl group.

- Impact : Higher basicity (pKa 8.06) and double protonation at physiological pH, reducing its utility in pH-sensitive applications .

1-Aroyl-4-(4-Methoxyphenyl)piperazines

- Structural Difference : Aroyl and methoxyphenyl substituents instead of acetyl and methyl groups.

- Impact : Enhanced hydrogen bonding and stacking interactions, altering solubility and receptor binding .

Nicotinic Agonism

This compound methiodide exhibits moderate potency as a nicotinic agonist, inhibiting [$^3$H]-nicotine binding in rat brain membranes. However, it is ~100-fold less potent than its methiodide salt form and significantly weaker than agonists like (+)-anatoxin-a (EC$_{50}$ = 0.58 µM) .

| Agonist | EC$_{50}$ (µM) | Relative Potency |

|---|---|---|

| (+)-Anatoxin-a | 0.58 | Most potent |

| (-)-Nicotine | 2.4 | Moderate |

| This compound methiodide | 320 | Least potent |

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDBJKNOEWSFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902687 | |

| Record name | NoName_3236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.